molecular formula C22H28N2O6S B6493726 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide CAS No. 922120-77-2

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide

Cat. No. B6493726
CAS RN: 922120-77-2
M. Wt: 448.5 g/mol
InChI Key: PJQBHMSSZXSYAA-UHFFFAOYSA-N
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Description

“N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a tetrahydroisoquinoline core, which is a structure widely distributed in nature as alkaloids . These structures are employed in medicinal chemistry due to their diverse broad-spectrum biological activity .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a tetrahydroisoquinoline core, sulfonyl group, and methoxyphenyl group. The exact structure would need to be confirmed by techniques such as infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its molecular formula, the average mass is 223.268 Da . Further characterization would require experimental analysis.

Future Directions

Tetrahydroisoquinoline derivatives are of interest in drug development due to their diverse biological activities . Future research could explore the potential applications of this compound in medicinal chemistry, including its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-19-6-4-16(5-7-19)12-22(25)23-9-11-31(26,27)24-10-8-17-13-20(29-2)21(30-3)14-18(17)15-24/h4-7,13-14H,8-12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQBHMSSZXSYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

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